Physicochemical and Pharmacological Profiling of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid: A Non-β-Lactam AmpC Inhibitor
Physicochemical and Pharmacological Profiling of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid: A Non-β-Lactam AmpC Inhibitor
Executive Summary & Strategic Rationale
The widespread expression of AmpC β-lactamase in Gram-negative pathogens (such as Pseudomonas aeruginosa and Enterobacter cloacae) presents a formidable barrier to β-lactam antibiotic efficacy. Traditional β-lactamase inhibitors, such as clavulanic acid and cefoxitin, share the β-lactam core. Consequently, they are often recognized by bacterial sensing mechanisms—specifically the NagZ-dependent peptidoglycan recycling pathway—paradoxically triggering the up-regulation of ampC gene expression and exacerbating resistance[1].
To circumvent this evolutionary defense, drug development has pivoted toward structurally distinct chemotypes. 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid (CAS: 850635-41-5) has emerged as a critical lead compound[2]. As a non-covalent, non-β-lactam competitive inhibitor, it successfully neutralizes AmpC without inducing its overexpression, restoring the efficacy of third-generation cephalosporins like ceftazidime in cell culture[2].
Physicochemical Profiling
A drug's physicochemical profile dictates its pharmacokinetics, cell permeability, and target engagement. Table 1 summarizes the core properties of this compound[3].
Table 1: Physicochemical Properties of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid
| Property | Value |
| IUPAC Name | 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid |
| CAS Number | 850635-41-5 |
| PubChem CID | 657105 |
| Molecular Formula | C11H8N2O6S2 |
| Molecular Weight | 328.3 g/mol |
| XLogP3 | 1.8 |
| Topological Polar Surface Area (TPSA) | 166 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Causality in Design: The XLogP3 of 1.8 indicates moderate lipophilicity, perfectly balancing the need for aqueous solubility in the periplasmic space (where AmpC resides) with the ability to traverse the bacterial outer membrane via porins. The high TPSA (166 Ų) is driven by the sulfonamide, nitro, and carboxylate groups, which are essential for anchoring the molecule within the highly polar AmpC active site[3].
Mechanistic Pharmacology & Structural Biology
Understanding atomic-level interactions is critical for rational drug design. Crystallographic analysis of the AmpC complex (PDB: 1XGI) at 1.96 Å resolution reveals a highly complementary binding mode that evades bacterial resistance sensors[4],[5].
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The Oxyanion Hole : The thiophene-2-carboxylate moiety mimics the transition state of β-lactam hydrolysis. The carboxylate oxygen atoms form critical hydrogen bonds with the main chain amide nitrogens of Ser64 and Ala318, as well as a conserved structural water molecule (Wat401)[5].
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Sulfonamide Anchoring : The sulfonamide NH acts as a hydrogen bond donor to the conserved Asn152, a residue typically involved in recognizing the amide side chain of cephalosporins[5].
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Steric and Electronic Fit : The 3-nitrophenyl group extends into a solvent-exposed region of the active site, engaging in van der Waals interactions with Leu119 and Tyr150. The meta-substitution of the nitro group avoids steric clashes that would occur with an ortho-substitution, while providing optimal electronic distribution to stabilize the sulfonamide linkage[5].
Fig 1: Differentiated mechanism of AmpC β-lactamase inhibition avoiding NagZ-mediated up-regulation.
Experimental Methodologies for Validation
Validating a non-β-lactam inhibitor requires a bipartite approach: proving direct enzyme inhibition and confirming the absence of cellular up-regulation. The following self-validating protocols establish a robust testing framework.
Protocol 1: In vitro AmpC Enzyme Kinetics Assay
Objective: Determine the inhibition constant ( Ki ) using a continuous spectrophotometric assay. Rationale: Nitrocefin is utilized as the reporter substrate because its hydrolysis yields a massive shift in molar absorptivity at 482 nm, providing real-time, high-signal-to-noise kinetic data without the need for coupled enzyme systems.
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Buffer Preparation : Prepare 50 mM Tris-HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to microplate walls.
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Reagent Assembly : Dilute purified recombinant AmpC β-lactamase to a final working concentration of 1 nM. Prepare serial dilutions of the inhibitor (from 100 µM to 0.1 µM) in DMSO (ensure final DMSO concentration is ≤ 2% to prevent enzyme denaturation).
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Incubation : Pre-incubate the enzyme and inhibitor for 5 minutes at 25°C to allow equilibrium binding.
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Reaction Initiation : Add nitrocefin (substrate) at concentrations ranging from 10 µM to 100 µM.
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Measurement : Monitor absorbance at 482 nm continuously for 5 minutes using a microplate reader.
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Data Analysis : Calculate initial velocities ( v0 ). Fit the data to the Michaelis-Menten equation using non-linear regression to determine the competitive Ki .
Protocol 2: Cell Culture Synergy & Up-regulation Assay
Objective: Assess the ability of the compound to lower the Minimum Inhibitory Concentration (MIC) of ceftazidime without triggering ampC induction. Rationale: Measuring transcript levels via RT-qPCR directly answers whether the bacterial sensing machinery (NagZ/AmpR) has been activated, distinguishing true non-inducers from weak inhibitors.
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Checkerboard MIC Assay : In a 96-well plate, create a 2D gradient of ceftazidime (0.5 to 64 µg/mL) and the inhibitor (0 to 100 µM) in Mueller-Hinton broth inoculated with 5×105 CFU/mL of an AmpC-expressing pathogen (e.g., E. cloacae). Incubate for 18 hours at 37°C and determine the Fractional Inhibitory Concentration Index (FICI).
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RNA Extraction : Treat mid-log phase cultures with the inhibitor alone (at 10×Ki ) for 2 hours. Harvest cells and extract total RNA using a column-based kit.
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RT-qPCR : Reverse transcribe RNA to cDNA. Amplify the ampC transcript and a housekeeping gene (e.g., rpoB) using specific primers.
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Quantification : Use the 2−ΔΔCt method to compare ampC expression levels against an untreated control and a cefoxitin-treated positive control. A successful non-β-lactam inhibitor will show ≤ 1-fold change, whereas cefoxitin will show a >10-fold up-regulation.
Fig 2: Self-validating experimental workflow for assessing non-β-lactam AmpC inhibitors.
Conclusion
3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid represents a paradigm shift in overcoming β-lactamase-mediated resistance. By stripping away the β-lactam core while retaining the pharmacophoric elements necessary for active site engagement, it breaks the vicious cycle of enzyme up-regulation. This physicochemical and structural framework serves as a foundational blueprint for next-generation antibiotic adjuvants.
References[3] National Center for Biotechnology Information. "3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid | C11H8N2O6S2 | CID 657105" PubChem. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/657105[4] RCSB Protein Data Bank. "1XGI: AmpC beta-lactamase in complex with 3-(3-nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid". RCSB PDB. Available at:https://www.rcsb.org/structure/1XGI[2] Tondi, D., Morandi, F., Bonnet, R., Costi, M.P., Shoichet, B.K. "Structure-based optimization of a non-beta-lactam lead results in inhibitors that do not up-regulate beta-lactamase expression in cell culture." Journal of the American Chemical Society. 2005 Apr 6;127(13):4632-9. Available at: https://pubmed.ncbi.nlm.nih.gov/15796528/[1] Asgarali, A., et al. "Inactivation of the Glycoside Hydrolase NagZ Attenuates Antipseudomonal β-Lactam Resistance in Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy. 2009. Available at:https://journals.asm.org/doi/10.1128/AAC.01614-08[5] Tondi, D., et al. "Structure-Based Optimization of a Non-β-lactam Lead Results in Inhibitors That Do Not Up-Regulate β-Lactamase Expression in Cell Culture." PMC (PubMed Central). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1360654/
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- 5. Structure-Based Optimization of a Non-β-lactam Lead Results in Inhibitors That Do Not Up-Regulate β-Lactamase Expression in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
